molecular formula C16H25Cl2NO B11828720 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B11828720
M. Wt: 318.3 g/mol
InChI Key: AJQUOLBSBLDUHQ-UHFFFAOYSA-N
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Description

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is a piperidine-derived compound featuring a tert-butyl-substituted chlorophenoxy group linked via a methylene bridge to the piperidine ring.

Properties

Molecular Formula

C16H25Cl2NO

Molecular Weight

318.3 g/mol

IUPAC Name

3-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride

InChI

InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-6-7-15(14(17)9-13)19-11-12-5-4-8-18-10-12;/h6-7,9,12,18H,4-5,8,10-11H2,1-3H3;1H

InChI Key

AJQUOLBSBLDUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-tert-butyl-2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Piperidine Ring Formation: The chlorophenoxy intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders:
Research indicates that compounds similar to 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride exhibit promising results in treating neurological conditions. The compound's ability to modulate neurotransmitter systems suggests potential applications in developing antidepressants or anxiolytics.

2. Antiviral Activity:
Piperidine derivatives have shown antiviral properties, particularly as neuraminidase inhibitors, which are crucial in treating viral infections like influenza. This highlights the potential of this compound in antiviral drug development.

3. Anti-inflammatory Effects:
Studies have suggested that this compound can modulate inflammatory pathways by inhibiting TNFα production in immune cells. This property may provide therapeutic avenues for treating inflammatory diseases.

4. Antibacterial Properties:
The antibacterial activity of piperidine derivatives has been evaluated against various bacterial strains. Although further studies are needed to establish the efficacy of this specific compound, its structural characteristics suggest potential antibacterial applications.

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that can utilize advanced techniques such as continuous flow reactors to enhance yield and efficiency. The versatility of its structure allows for various synthetic modifications, making it an attractive candidate for further research.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of piperidine derivatives similar to this compound. Results indicated significant reductions in tumor size in mouse models treated with these compounds, showcasing their potential as effective agents against specific cancer types such as triple-negative breast cancer (TNBC) .

Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects of related compounds revealed their potential role in mood regulation. These findings suggest that such compounds could serve as lead candidates for developing new antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the chlorophenoxy moiety can participate in binding interactions with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Branching: tert-Butyl vs. sec-Butyl

Compound: 3-((4-(sec-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride (CAS 1220032-83-6)

  • Key Difference : The sec-butyl group (secondary branching) replaces the tert-butyl group.
  • Synthetic Accessibility: sec-Butyl may introduce stereochemical complexity, whereas tert-butyl is achiral, simplifying synthesis.

Positional Isomerism: 3- vs. 4-Substitution on Piperidine

Compound: 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride (CAS 1219972-11-8)

  • Key Difference: The phenoxy group is directly attached to the piperidine’s 4-position without a methylene bridge.
  • Electron Distribution: Direct attachment alters electron density on the piperidine nitrogen, affecting basicity and interactions with acidic residues in enzymes or receptors .

Piperidine Derivatives in Pharmaceuticals: Paroxetine Analogs

Compound : Paroxetine hydrochloride (CAS 78246-49-8)

  • Key Differences: A benzodioxol group replaces the chlorophenoxy moiety. A fluorophenyl group is attached to the piperidine’s 4-position.
  • Impact: Pharmacological Activity: Paroxetine’s structure confers selective serotonin reuptake inhibition (SSRI) activity. The chlorophenoxy group in the target compound may shift activity toward non-CNS targets, such as glutathione S-transferase modulation, as seen with tert-butyl-containing antioxidants in . Metabolism: The chlorine atom in the target compound may slow oxidative metabolism compared to paroxetine’s fluorine, altering half-life and toxicity profiles.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(sec-Butyl) Analog 4-Substituted Analog Paroxetine Hydrochloride
Molecular Weight (g/mol) ~318 (estimated) 318.28 304.30 365.83
Substituent tert-Butyl, Cl sec-Butyl, Cl tert-Butyl, Cl Benzodioxol, F
Water Solubility Low (hydrochloride salt) Low Low Moderate (salt form)
LogP (Predicted) ~4.5 ~3.8 ~4.0 ~3.2
Metabolic Stability High (tert-butyl resistance) Moderate High Moderate (CYP2D6 substrate)

Biological Activity

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is a synthetic organic compound that has gained attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Reactivity

The structure of this compound enables various chemical reactions, including:

  • Nucleophilic substitutions : The piperidine ring can act as a nucleophile.
  • Electrophilic aromatic substitutions : The chlorophenoxy group can participate in electrophilic reactions.

These reactivity patterns make the compound a versatile building block for synthesizing more complex molecules and enhance its potential for biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens. Its mechanism likely involves interactions with specific enzymes or receptors that modulate microbial activity.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, potentially through inhibition of pro-inflammatory mediators.
  • Neurological Applications : Given its structural similarities to compounds used in treating neurological disorders, there is ongoing research into its efficacy in modulating neurotransmitter systems and protecting against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Key findings include:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases binding affinity to targets
Variation of alkyl substituentsAlters lipophilicity and bioavailability
Changes in aromatic moietiesAffects interaction with enzymes/receptors

These modifications can significantly impact the compound's reactivity and biological activity, guiding future drug design efforts .

Case Studies

  • Antimycobacterial Activity : A recent study explored the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). Results indicated that certain analogs exhibited IC50 values as low as 22 μM, demonstrating promising antimycobacterial activity when tested against Mtb strains .
  • Neuroprotective Effects : In vitro assays have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed significant inhibition rates, indicating a potential mechanism for its anti-inflammatory effects.

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